![molecular formula C11H12N4O2S B1373530 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 854634-29-0](/img/structure/B1373530.png)
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Overview
Description
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its antibacterial properties. It is part of a class of compounds that have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .
Mechanism of Action
Target of Action
The primary target of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .
Mode of Action
The compound’s mode of action involves inhibiting the activity of dihydropteroate synthetase . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to replace PABA in the enzyme’s active site . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA synthesis and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption cascades down the pathway, leading to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting DNA synthesis, the compound effectively halts the proliferation of bacteria, making it bacteriostatic .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps, can reduce the compound’s effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This interaction is significant because carbonic anhydrase is involved in the reversible hydration of carbon dioxide, a critical process in maintaining acid-base balance in tissues . The compound also interacts with sulfonamide receptors, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in pH regulation and ion transport . This binding interaction is facilitated by the sulfonamide group, which forms a stable complex with the zinc ion in the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves several steps starting from benzene. The process includes nitration of benzene to form nitrobenzene, reduction to aniline, and subsequent reactions to introduce the sulfonamide and pyrimidine groups . Specific conditions such as the use of reducing agents like tin and hydrochloric acid, and reagents like chlorosulfonic acid, are crucial in these steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as sodium borohydride.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted sulfonamides .
Scientific Research Applications
Target Enzyme
The primary target of this compound is dihydropteroate synthetase , an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway, leading to impaired bacterial growth and replication.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is metabolized in the liver and excreted primarily through urine. Its efficacy can be influenced by various factors, including bacterial resistance mechanisms.
Applications in Scientific Research
This compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Antibacterial Research : The compound is extensively studied for its antibacterial properties. It serves as a model for developing new antibiotics aimed at overcoming resistance in pathogenic bacteria.
- Therapeutic Uses : Investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Biochemistry
- Enzyme Inhibition Studies : Used as an inhibitor in biochemical assays to study the role of dihydropteroate synthetase and related pathways.
- Cellular Effects : Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle processes.
Industrial Applications
- Pharmaceutical Production : Employed as a building block in synthesizing more complex pharmaceutical compounds.
- Analytical Chemistry : Serves as a reference standard in analytical methods for quantifying sulfonamide derivatives.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a lower minimum inhibitory concentration (MIC) compared to traditional sulfonamides, suggesting enhanced potency.
Case Study 2: Cancer Cell Proliferation
In vitro experiments showed that this compound could effectively inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Another sulfonamide with similar antibacterial properties.
Sulfamerazine: A derivative with a different pyrimidine substitution pattern.
Uniqueness
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and specificity for bacterial enzymes compared to other sulfonamides .
Biological Activity
4-Amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of synthetic bacteriostatic antibiotics that inhibit bacterial growth by interfering with folate synthesis.
The compound has the following chemical characteristics:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 256.29 g/mol
- CAS Number : 854634-29-0
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for nucleic acid production. By inhibiting this pathway, sulfonamides effectively halt bacterial growth and replication.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has shown effectiveness in various studies:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Resistance Mechanisms : Despite its efficacy, resistance to sulfonamides can develop due to mutations in target enzymes or increased expression of efflux pumps in bacteria .
Cardiovascular Effects
Recent studies have explored the cardiovascular implications of sulfonamide derivatives:
- Perfusion Pressure Studies : In an isolated rat heart model, compounds similar to this compound were evaluated for their effects on coronary resistance and perfusion pressure. Results indicated that these compounds could significantly decrease perfusion pressure, suggesting a potential role in cardiovascular modulation .
- Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and potentially offering therapeutic benefits in managing hypertension .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
Parameter | Value |
---|---|
Absorption | 60% - 80% |
Metabolism | Hepatic |
Half-life | 6 - 14 hours |
Plasma Protein Binding | Low (72.9%) |
The compound exhibits moderate absorption rates and is primarily metabolized in the liver, with a relatively short half-life, indicating a need for frequent dosing in clinical applications .
Case Studies
Several case studies highlight the biological activity of sulfonamide derivatives:
- Clinical Applications : Sulfadiazine (a related compound) has been used effectively in treating infections caused by Toxoplasma gondii and other pathogens .
- Combination Therapies : Research has explored the conjugation of sulfonamides with other drugs to enhance their efficacy against resistant bacterial strains and improve pharmacokinetic properties .
Properties
IUPAC Name |
4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARIYELWRXUWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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